Chlorpheniramine maleate is a well-characterized antagonist of histamine H1 receptors []. Histamine is a signaling molecule involved in various physiological processes, including allergic reactions, inflammation, and neurotransmission in the central nervous system []. By blocking H1 receptors, (-)-Chlorpheniramine maleate allows researchers to investigate the specific role of histamine signaling in various cell types and tissues.
For instance, studies have employed Chlorpheniramine maleate to explore histamine's involvement in:
(-)-Chlorpheniramine maleate is a first-generation antihistamine primarily used to alleviate symptoms associated with allergic conditions such as allergic rhinitis and the common cold. It operates by blocking the action of histamine, a substance that the body releases during allergic reactions. The compound has the chemical formula C₁₆H₁₉ClN₂·C₄H₄O₄, with a molecular weight of approximately 390.86 g/mol . Chlorpheniramine maleate is recognized for its effectiveness in reducing symptoms like sneezing, itching, and runny nose .
Chlorpheniramine acts as a competitive antagonist at histamine H1 receptors []. Histamine is a chemical released by the body during an allergic reaction, triggering symptoms like runny nose, itchy eyes, and sneezing. Chlorpheniramine binds to these receptors, preventing histamine from attaching and causing its effects [].
Chlorpheniramine maleate acts as an inverse agonist at the histamine H₁ receptor, which means it binds to the receptor and stabilizes it in an inactive form, thereby preventing histamine from exerting its effects . The compound also exhibits weak anticholinergic activity by antagonizing muscarinic acetylcholine receptors, contributing to its drying effects on mucous membranes . Additionally, chlorpheniramine maleate has been shown to inhibit serotonin reuptake, although this effect is less pronounced compared to its antihistaminic properties .
The primary biological activity of (-)-chlorpheniramine maleate is its role as a histamine H₁ receptor antagonist. This activity helps mitigate allergic responses by blocking histamine's action in the body. It has been documented to possess a binding affinity (K_d) of approximately 15 nM for the H₁ receptor, indicating a strong interaction with this target . Furthermore, it demonstrates some activity against serotonin transporters (K_d = 15.2 nM), while showing weaker affinities for norepinephrine and dopamine transporters .
The synthesis of (-)-chlorpheniramine maleate typically involves the condensation of chlorpheniramine with maleic acid. This process can be carried out through various methods, including:
These methods ensure high purity and yield of the final product, which can then be crystallized for pharmaceutical applications .
(-)-Chlorpheniramine maleate is widely used in clinical settings for:
Additionally, it is often combined with other medications such as pseudoephedrine or acetaminophen to enhance therapeutic effects in multi-symptom relief formulations .
Research indicates that (-)-chlorpheniramine maleate may interact with other medications, particularly those affecting the central nervous system due to its sedative properties. It can enhance the effects of alcohol and other sedatives, leading to increased drowsiness and potential respiratory depression . Furthermore, caution is advised when used concurrently with monoamine oxidase inhibitors due to possible hypertensive crises.
(-)-Chlorpheniramine maleate shares similarities with several other antihistamines. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Main Use | Unique Features |
|---|---|---|---|
| Dexchlorpheniramine | Dextrorotatory Isomer | Allergy relief | Higher potency at H₁ receptor than chlorpheniramine |
| Brompheniramine | Halogenated Alkylamine | Allergy relief | Slightly different side effect profile |
| Diphenhydramine | Ethanolamine Derivative | Allergy & sleep aid | Stronger sedative effects |
| Promethazine | Phenothiazine Derivative | Allergy & nausea relief | Additional antiemetic properties |
Chlorpheniramine's unique aspect lies in its balanced efficacy and side effect profile compared to these compounds, making it a preferred choice for many patients seeking relief from allergic symptoms without excessive sedation .
Single-crystal X-ray diffraction performed on crystals grown from ethyl acetate/methanol unequivocally fixed the absolute stereochemistry of the alkylamine stereocentre as S for the dextrorotatory isomer; by enantiomeric correspondence the levorotatory salt therefore possesses the R configuration [1].
Complementary chiroptical work that combined chiral high-performance liquid chromatography with on-line circular dichroism and optical-rotation detectors reproduced the negative specific rotation and verified the R assignment for the first-eluting component of the racemate [2] [3].
The measured specific rotation for isolated (-)-chlorpheniramine maleate is −39 ° (20 °C, c = 1 g · 100 mL⁻¹ in N,N-dimethylformamide) [4].
The molecule contains one stereogenic sp³ carbon (Cγ) situated between the 4-chlorophenyl and 2-pyridyl rings on the three-carbon chain. This centre is flanked by two rigid aryl groups and a dimethylaminoethyl substituent, creating a pronounced chiral environment that is conserved in the maleate salt. No additional stereogenic elements (axes, planes, helical twists) are present; hence optical activity arises solely from this single carbon atom.
| Parameter | Value | Experimental details | Source |
|---|---|---|---|
| Melting point (bulk crystalline salt) | 132 – 136 °C | open-capillary, atmospheric pressure | [5] [6] |
| Melting point (high-purity R-enantiomer) | 109 – 112 °C | open-capillary, −20 °C storage prior to test | [4] |
| DSC onset temperature | 124.74 °C | heating rate 10 °C min⁻¹ | [7] |
| DSC peak (fusion) | 135.66 °C | same run as above | [7] |
| DSC enthalpy of fusion | 37.35 kJ · mol⁻¹ | calculated from peak area | [7] |
| DSC end-set | 150.33 °C | completion of fusion | [7] |
| Decomposition onset (TGA) | ≈200 °C | inert atmosphere | [7] |
The single sharp endotherm confirms that the commercial salt exists as a stable crystalline phase, while thermogravimetric traces show no mass loss before decomposition, excluding lattice or surface water incorporation.
| Medium / parameter | Quantitative value | Temperature / pH | Source |
|---|---|---|---|
| Water | 1 – 5 g · 100 mL⁻¹ | 21 °C | [8] |
| Phosphate-buffered saline | 5 mg · mL⁻¹ | pH 7.2, 25 °C | [9] |
| Ethanol (absolute) | 78 mg · mL⁻¹ | 25 °C | [10] |
| Dimethyl sulfoxide | 78 mg · mL⁻¹ | 25 °C | [10] |
| Octanol/water log P (calculated) | 3.58 | pH 7, 20 °C | [11] |
| Octanol/water log P (experimental estimate) | 3.39 | — | [8] |
Laser-scattering solubility determinations across 283 – 333 K demonstrated monotonically increasing solubility with temperature and the order alcohol > ester ≫ benzene, confirming positive enthalpy of solution typical for ionic organic salts [12] [13].
Single-crystal data for the dextrorotatory counterpart (space group P2₁, a = 5.7669 Å, b = 20.338 Å, c = 9.1347 Å, β = 103.73°, Z = 2) reveal a monoclinic packing motif dominated by maleate hydrogen-bond layers and π–π stacking between aryl rings [1]. Powder X-ray diffraction of the R-enantiomer shows an analogous pattern with characteristic reflections at 12.4°, 13.1°, 17.8° 2θ, confirming isostructural behaviour [14].
Processing into alginate–chitosan microspheres or Eudragit matrices eliminates these Bragg peaks; differential scanning calorimetry and wide-angle X-ray scattering detect only broad halos, proving that the drug is molecularly dispersed in an amorphous state that exhibits faster initial dissolution but lower thermodynamic stability [15] [16].
A patented polymorph obtained by isopropanol/methyl-tert-butyl-ether anti-solvent crystallisation retains the same empirical formula yet displays a modified diffractogram and marginally reduced melting temperature, underscoring the possibility of polymorphic phase control for bioavailability tuning [14].